

# Structural & Functional Comparison of PHA-680626 and Analogs

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**Compound Focus: PHA-680626**

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Feature	PHA-680626	CD532	MLN8054 / Alisertib (MLN8237)
Primary Target	Aurora-A (AURKA) [1]	Aurora-A (AURKA) [1]	Aurora-A (AURKA) [1]
Chemical Class	1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [1]	Diaminopyrimidine-derived [1]	Diaminopyrimidine-derived [1]
Inhibition Type	Amphosteric (Orthosteric & Allosteric) [1]	Amphosteric (Orthosteric & Allosteric) [1]	Amphosteric (Orthosteric & Allosteric) [1]
Key Functional Outcome	Disrupts AURKA/N-Myc complex formation, reducing N-Myc cellular levels [1]	Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1]	Disrupts AURKA/N-Myc complex formation, promoting N-Myc degradation [1]
Mechanism of N-Myc Disruption	Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1]	Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1]	Induces a conformational "flip" in the AURKA activation loop ("A-loop"), making it "closed" and incompatible with N-Myc binding [1]

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<b>Kinase Selectivity Profile</b>	Pan-Aurora inhibitor; also inhibits other anticancer kinase targets (e.g., Polo-like kinase 1) [2] [3]	AURKA selective [1]	AURKA selective [1]
<b>Reported IC50 for AURKA</b>	99 nM [1]	35 nM [1]	6 nM [1]
<b>Key Structural Feature</b>	5-amidothiophene substituent packs near Leu263 and Ala273 in AURKA [1]	-	Highly similar to MLN8054 [1]
<b>PDB Code</b>	2J4Z [1] [3]	4J8M [1]	Not publicly available (modeled from 2X81, MLN8054) [1]

## Detailed Experimental Data and Protocols

The classification of **PHA-680626** as an amphosteric inhibitor is supported by key experiments that confirm its dual mechanism of action.

### In Vitro Binding and Competition Assays

- Methodology:** **Surface Plasmon Resonance (SPR)** was used to study the binding interaction in a purified system [1]. This technique measures biomolecular interactions in real-time without labels. Researchers immobilized AURKA on a sensor chip and flowed the N-Myc interacting region (Myc-AIR) over it to form a complex. Subsequently, **PHA-680626** was flowed over the chip to compete with Myc-AIR for binding to AURKA [1].
- Key Findings:** **PHA-680626** was effective in disrupting the pre-formed AURKA/N-Myc complex in this cell-free environment, demonstrating its direct allosteric effect [1].

## Cellular Validation Assays

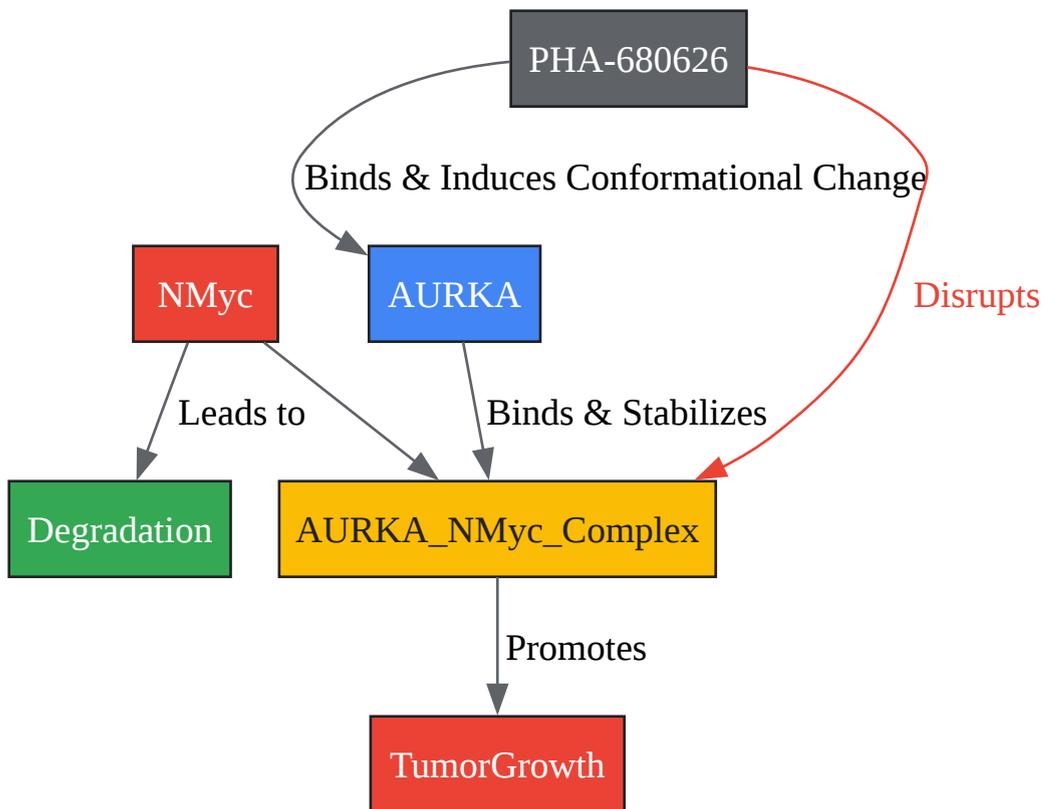
- **Methodology: Proximity Ligation Assay (PLA)** was performed in MYCN-amplified neuroblastoma cell lines [1]. This technique allows for the visualization and quantification of protein-protein interactions inside cells with high specificity and sensitivity. If two proteins are in close proximity (<40 nm), signal amplification occurs, generating a detectable fluorescent spot.
- **Key Findings:** Treatment with **PHA-680626** significantly reduced the number of fluorescent spots compared to untreated cells, confirming that the compound disrupts the AURKA/N-Myc interaction within the complex environment of a living cell [1].

## Functional Cellular Outcomes

- **N-Myc Stability:** Western blot analysis or similar immunodetection methods showed that disrupting the AURKA/N-Myc complex with **PHA-680626** led to a decrease in N-Myc protein levels, as N-Myc became susceptible to proteasomal degradation [1].
- **Cell Viability:** Cell viability assays (e.g., MTT, CellTiter-Glo) demonstrated that **PHA-680626** reduces the viability of MYCN-overexpressing neuroblastoma cells, linking the molecular mechanism to a desired anticancer effect [1].

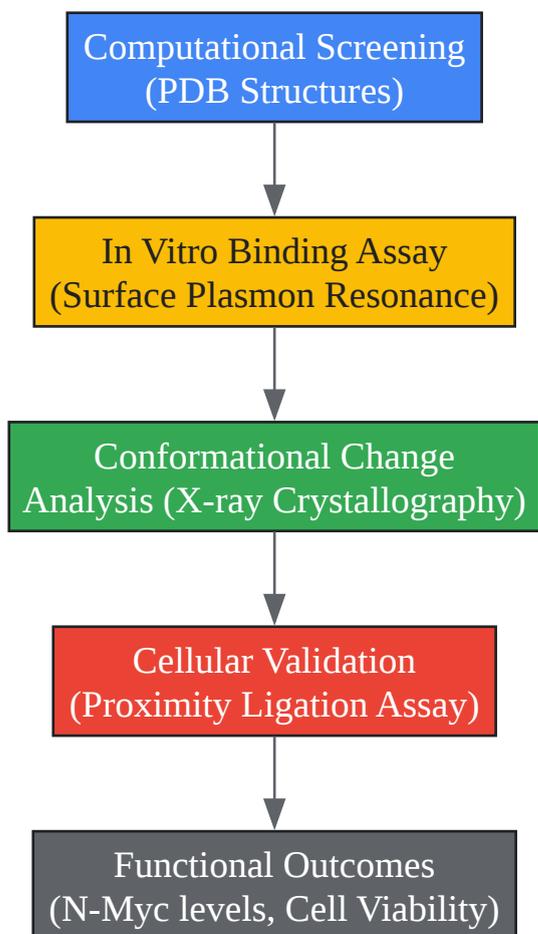
## Mechanism of Action and Signaling Pathway

The following diagram illustrates the key signaling pathway involved in neuroblastoma and how **PHA-680626** exerts its effects.



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The experimental workflow for characterizing **PHA-680626** typically follows a logical progression from computational prediction to cellular validation, as outlined below.



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## Key Insights for Researchers

- **Amphosteric Inhibition is a Valid Strategy:** **PHA-680626** is a compelling pharmacological tool that confirms that inducing a specific conformational change (A-loop flip) in AURKA is a viable strategy to disrupt its oncogenic partnership with N-Myc, beyond simply inhibiting its catalytic activity [1].
- **Broad Kinase Profile:** While a potent AURKA inhibitor, researchers should be aware that **PHA-680626** also targets other kinases, including Polo-like kinase 1 (PLK-1) [2] [3]. This polypharmacology could be advantageous for a broader anticancer effect or contribute to off-target toxicity, depending on the therapeutic context.
- **A Distinct Chemotype:** **PHA-680626** provides a valuable structural scaffold (1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) that is distinct from the diaminopyrimidine-based inhibitors like CD532 and Alisertib, offering an alternative starting point for medicinal chemistry optimization [1].

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## References

1. PHA-680626 Is an Effective Inhibitor of the Interaction ... [pmc.ncbi.nlm.nih.gov]
2. PLK-1 Targeted Inhibitors and Their Potential against ... [pmc.ncbi.nlm.nih.gov]
3. RCSB PDB - 2J4Z: Structure of Aurora-2 in complex with PHA - 680626 [rcsb.org]

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